![molecular formula C18H17N5O2S B2704575 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2097895-07-1](/img/structure/B2704575.png)
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a cyclopropyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiazole ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole ring and the azetidine ring could potentially form a bicyclic structure. The cyclopropyl group and the thiazole ring are likely to be substituents on this bicyclic core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles. The azetidine ring, being a strained three-membered ring, could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s stability and polarity .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound’s potential as an anticancer agent has drawn significant interest. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and inhibitory properties. Further investigations into its mechanism of action and potential clinical applications are ongoing .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its effectiveness in inhibiting microbial growth makes it a promising candidate for drug development in infectious disease treatment .
Analgesic and Anti-Inflammatory Effects
Preclinical studies suggest that the compound possesses analgesic and anti-inflammatory properties. Researchers have investigated its impact on pain pathways and inflammation, aiming to develop novel pain-relieving medications .
Antioxidant Potential
The compound’s antioxidant activity has been evaluated in vitro. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound’s potential in this area warrants further exploration .
Enzyme Inhibition
Several enzymes are targeted by this compound, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These inhibitory effects may have implications for various diseases, such as Alzheimer’s and osteoporosis .
Antiviral Activity
Preliminary studies indicate that the compound exhibits antiviral properties. Researchers have investigated its effects against specific viruses, including in vitro assays and molecular modeling studies .
Drug Design and Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is crucial for drug design. Researchers have explored how specific modifications affect its biological activity, aiding in the rational design of new derivatives for therapeutic purposes .
In Silico Pharmacokinetic and Molecular Modeling Studies
Computational approaches, such as in silico pharmacokinetic predictions and molecular modeling, have been employed to understand the compound’s behavior. These studies provide insights into its interactions with biological targets and guide further optimization .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-17(13-3-5-15(6-4-13)25-18-19-7-8-26-18)22-9-14(10-22)23-11-16(20-21-23)12-1-2-12/h3-8,11-12,14H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDQTTDSQICTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=C(C=C4)OC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.